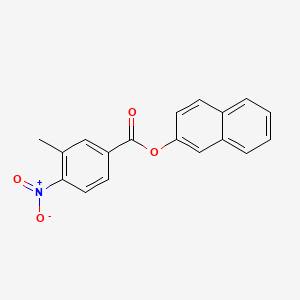

Naphthalen-2-yl 3-methyl-4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthalen-2-yl 3-methyl-4-nitrobenzoate is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is a member of the benzoate esters family and is commonly referred to as NMNB.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Organotin Compounds for Organic Light Emitting Diodes (OLEDs)

Research on organotin compounds derived from Schiff bases, which involve naphthalene derivatives, shows potential for OLED applications. These compounds exhibit significant photophysical properties, including quantum yields and electroluminescence, indicating their utility in light-emitting devices (García-López et al., 2014).

Applications in Concrete Science

Layered Double Hydroxide-like Materials

Nitrobenzoic acid derivatives, including those related to naphthalene, have been intercalated into layered double hydroxides for potential applications in concrete science. These materials demonstrate the ability to control the kinetics of cement hydration, showcasing a novel approach to enhancing concrete properties (Raki et al., 2004).

Environmental and Analytical Chemistry

Detection of Picric Acid

A study utilized a naphthalene derivative as a chemodosimeter for Zn2+ ions, which, in turn, could detect picric acid in aqueous media. This application is crucial for environmental monitoring and safety, as picric acid is a potent explosive (Azadbakht & Keypour, 2012).

Polymer Science

Heat Resistant Polyimides

Research into naphthalene derivatives, including the synthesis of pyridine-based ether ester diamines, has led to the development of novel, thermally stable polyimides. These materials have applications in areas requiring materials that can withstand high temperatures without degrading (Mehdipour‐Ataei et al., 2004).

Biochemical Applications

Suppression of N-Nitrosating Reactions

Naphthalene derivatives have been explored for their capacity to inhibit N-nitrosation, a reaction relevant to carcinogenesis. This research is indicative of the broader potential for naphthalene derivatives in studying and mitigating mechanisms of disease formation (Kono et al., 1995).

Eigenschaften

IUPAC Name |

naphthalen-2-yl 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-12-10-15(7-9-17(12)19(21)22)18(20)23-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUGZCJOKKRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl 3-methyl-4-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2725539.png)